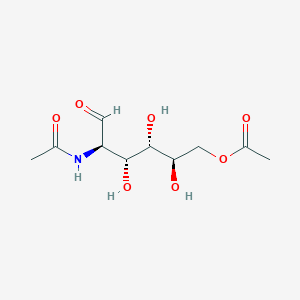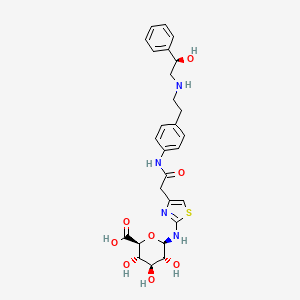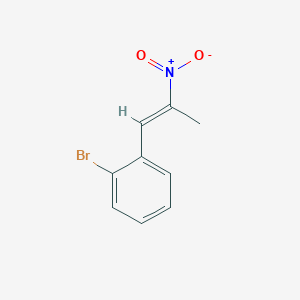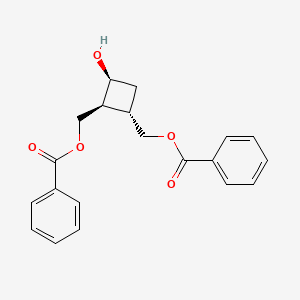
N-Acetyl-D-Glucosamine 6-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-Glucosamine 6-Acetate, also known as GlcNAc, is a monosaccharide derivative of glucose. It is a key component of bacterial cell wall peptidoglycan, fungal cell wall chitin, and the extracellular matrix of animal cells . It is a white and slightly sweet powder that melts at 221 °C . The solubility of GlcNAc is 25% in water, and 1% aqueous solutions are colorless and clear .
Synthesis Analysis
GlcNAc is produced industrially using chitin as a substrate, by chemical, enzymatic, and biotransformation methods . New methods have been developed to obtain GlcNAc using glucose as a substrate in genetically modified microorganisms . The enzyme N-acetylglucosamine-6-phosphate deacetylase, NagA, catalyzes the hydrolysis of the N-acetyl group of GlcNAc-6-P to yield glucosamine 6-phosphate and acetate .Molecular Structure Analysis
Molecular dynamics simulations and DFT calculations have been performed to demonstrate the structural dynamics and vibrational feature of N-Acetyl-D-glucosamine (NAG) in the solution phase . The crystal structure of the N-acetylglucosamine-6-phosphate (GlcNAc-6-P) deacetylase from E. coli folds into a TIM barrel architecture .Chemical Reactions Analysis
GlcNAc influences cell signaling through the posttranslational modification of proteins by glycosylation. O-linked attachment of GlcNAc to Ser and Thr residues regulates a variety of intracellular proteins . The substrate GlcNAc-Ins is not as large as the polymeric chitin; therefore, a more profiled binding cleft has evolved, providing a site located deeper in the protein to bind the acetyl group .Physical And Chemical Properties Analysis
GlcNAc is a white and slightly sweet powder that melts at 221 °C . The solubility of GlcNAc is 25% in water, and 1% aqueous solutions are colorless and clear .Applications De Recherche Scientifique
Biomedical Applications
Glucosamine and its acetylated derivative, N-acetyl glucosamine, are important components of glycoproteins, proteoglycans, and glycosaminoglycans in the human body. They have been shown to have anti-oxidant and anti-inflammatory activities, with applications in treating osteoarthritis, cardiovascular disease, neurological deficits, skin disorders, and cancer. These effects are primarily due to the modulation of inflammatory responses, particularly through the Nuclear Factor-κB pathway, which controls inflammatory cytokine production and cell survival (Dalirfardouei, Karimi, & Jamialahmadi, 2016).
Biotechnological Production
N-Acetyl-D-glucosamine is a valuable monosaccharide used in various industries, including medical, agricultural, biofuel, and food industries. Its production via enzymatic methods involving β-N-acetylhexosaminidase from Streptomyces alfalfae and overexpression in Escherichia coli has been studied for efficiency and environmental friendliness. This method achieved a high conversion rate from colloidal chitin to N-acetyl-D-glucosamine, highlighting its potential for industrial application (Lv et al., 2019).
Role in Murein Recycling
The enzyme N-Acetyl-D-Glucosamine Kinase in Escherichia coli plays a crucial role in the recycling of murein, a major component of the bacterial cell wall. This process involves the phosphorylation of GlcNAc, which is efficiently used to synthesize murein or lipopolysaccharide or can be metabolized by glycolysis. This study provided insights into bacterial cell wall metabolism and recycling pathways (Uehara & Park, 2004).
Pharmaceutical Applications
Research on glucosamine's immunosuppressive effects shows its potential as an immunosuppressive agent, beneficial for conditions such as arthritis. Studies have shown that glucosamine suppresses the activation of T-lymphoblasts and dendritic cells, as well as allogeneic mixed leukocyte reactivity, without inherent cellular toxicity (Ma et al., 2002).
Orientations Futures
Recent studies are revealing new ways in which GlcNAc directly and indirectly mediates cell signaling . These findings raise the questions of what are the sources of GlcNAc that induce cell signaling and how does GlcNAc affect cell function . The final section will examine the possibility of interspecies communication mediated by GlcNAc, which seems likely based on the ubiquitous nature of this amino sugar .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO7/c1-5(13)11-7(3-12)9(16)10(17)8(15)4-18-6(2)14/h3,7-10,15-17H,4H2,1-2H3,(H,11,13)/t7-,8+,9+,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIAIMBGAMWFCB-SGIHWFKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(COC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)


